molecular formula C10H14FNO B3043928 2-Butoxy-4-fluoroaniline CAS No. 954267-65-3

2-Butoxy-4-fluoroaniline

Cat. No.: B3043928
CAS No.: 954267-65-3
M. Wt: 183.22 g/mol
InChI Key: BRBGPFHVWLPCEN-UHFFFAOYSA-N
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Description

2-Butoxy-4-fluoroaniline is a chemical compound with the molecular formula C10H14FNO . It is a derivative of fluoroaniline, which is an organofluorine compound . Fluoroaniline itself is a colorless liquid and is one of the three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluoroaniline core with a butoxy group attached. The molecular weight of this compound is 183.2226632 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources retrieved, it’s worth noting that fluoroaniline, a related compound, has been used in various chemical reactions. For instance, 4-Fluoroaniline has been used as a precursor in the synthesis of fungicides and has been evaluated for the production of ligands for homogeneous catalysis .

Scientific Research Applications

1. Synthesis and Anticancer Evaluation

Wang et al. (2000) synthesized derivatives of 5-fluoroaniline for potential applications as anticancer and antihuman immunodeficiency virus (anti-HIV) agents. Their research focused on creating "cytosine replacement" analogs of deoxycytidine, although these derivatives were inactive against various tumor cell lines and as anti-HIV agents (Wang et al., 2000).

2. Metabonomic Assessment for Toxicity

Bundy et al. (2002) conducted a metabonomic assessment of 4‐fluoroaniline and other derivatives to study their toxicity in earthworms (Eisenia veneta). This study aimed to identify new endogenous biomarkers for xenobiotic toxicity using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy (Bundy et al., 2002).

3. Wastewater Treatment

Zhang et al. (2014) developed a bioelectrochemically assisted microbial system (BEAMS) for the removal of 2-fluoroaniline in wastewater. This study provided insights into the effects of electricity on the removal performance, metabolic behavior, and microbial community structures involved in the degradation of 2-fluoroaniline (Zhang et al., 2014).

4. Bioactivation Studies

Rietjens and Vervoort (1991) focused on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline. They highlighted the formation of reactive benzoquinoneimines as primary reaction products in both in vitro microsomal systems and in vivo, emphasizing the increased chances of bioactivation for aniline derivatives with a fluorinated para position (Rietjens & Vervoort, 1991).

5. Applications in Medicinal Chemistry

Singh and Umemoto (2011) discussed the use of 4-fluoropyrrolidine derivatives in medicinal chemistry applications, highlighting their synthesis and conversion to various intermediates. This research underlines the importance of fluoroanilines in the development of pharmacologically active compounds (Singh & Umemoto, 2011).

6. Thermodynamic Properties

Zakrzewska et al. (2001) prepared several N- and/or 2-substituted 4-fluoroanilines to study their thermal stability and decomposition products, providing valuable data for understanding the thermodynamic properties of these compounds (Zakrzewska et al., 2001).

7. Biotransformation Studies

Vervoort et al. (1990) developed a 19F-n.m.r. method to study the metabolism of 2-fluoroaniline both in vivo and in vitro, providing significant insights into the metabolic patterns and pathways of fluoroanilines (Vervoort et al., 1990).

8. Plant Imaging Applications

Fatangare and Svatoš (2016) reviewed the applications of 2-deoxy-2-fluoro-D-glucose (FDG) in plant imaging, highlighting the experimental merits and outlining the potential for using FDG as a tracer in plant studies (Fatangare & Svatoš, 2016).

9. Synthesis and Characterization

Cihaner and Önal (2001) synthesized and characterized fluorine-substituted polyanilines, including poly(2-fluoroaniline), providing data on their structural and thermal properties. This research opens avenues for the development of new polymeric materials with specific properties (Cihaner & Önal, 2001).

10. Biosensor Development

Sharma, Annapoorni, and Malhotra (2003) developed a glucose biosensor using electrochemically synthesized poly(2-fluoroaniline) film. This application demonstrates the potential of fluoroaniline derivatives in the field of biosensor technology (Sharma, Annapoorni, & Malhotra, 2003).

Future Directions

While specific future directions for 2-Butoxy-4-fluoroaniline are not detailed in the sources retrieved, it’s worth noting that fluoroaromatics, including fluoroanilines, are becoming a serious environmental problem worldwide due to their wide use in various applications and their persistence in the environment . This suggests that future research may focus on developing methods for the safe disposal and treatment of these compounds.

Properties

IUPAC Name

2-butoxy-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBGPFHVWLPCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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